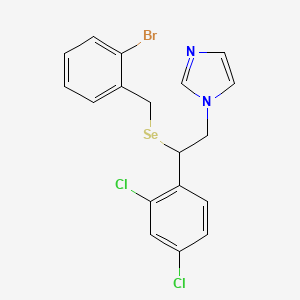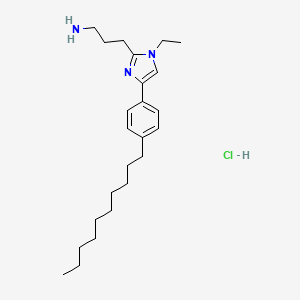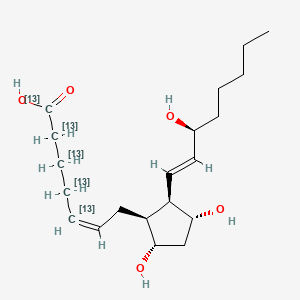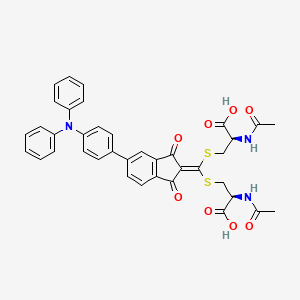
Tpa-nac
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tpa-nac is a nonfluorogenic prodrug that incorporates N-acetyl-L-cysteine into a conjugated acceptor skeleton. This compound is known for its ability to selectively label human serum albumin with fluorescence, making it a valuable tool in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions: Tpa-nac is synthesized by introducing N-acetyl-L-cysteine into a conjugated acceptor skeleton. The specific synthetic routes and reaction conditions involve the conjugation of N-acetyl-L-cysteine with a suitable acceptor molecule under controlled conditions. The reaction typically requires the use of solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Tpa-nac undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its functionality as a prodrug and its ability to label human serum albumin with fluorescence .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific catalysts to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include fluorescently labeled human serum albumin and other conjugated molecules. These products are valuable for various scientific research applications, including imaging and diagnostic studies .
科学的研究の応用
Tpa-nac has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a fluorescent probe for labeling proteins and other biomolecules In biology, this compound is employed in imaging studies to visualize cellular processes and interactionsAdditionally, this compound is used in industrial applications for the development of new materials and technologies .
作用機序
The mechanism of action of Tpa-nac involves its ability to selectively label human serum albumin with fluorescence. This process is facilitated by the conjugation of N-acetyl-L-cysteine with the acceptor skeleton, which enables the compound to bind specifically to human serum albumin. The molecular targets and pathways involved in this process include the interaction of this compound with specific binding sites on human serum albumin, leading to the formation of a stable fluorescent complex .
類似化合物との比較
Tpa-nac is unique compared to other similar compounds due to its nonfluorogenic nature and its ability to selectively label human serum albumin with fluorescence. Similar compounds include other fluorescent probes and labeling agents, such as fluorescein isothiocyanate and rhodamine B. this compound stands out due to its specific conjugation with N-acetyl-L-cysteine, which enhances its selectivity and efficiency in labeling human serum albumin .
List of Similar Compounds:- Fluorescein isothiocyanate
- Rhodamine B
- Cyanine dyes
- Quantum dots
These compounds share some similarities with this compound in terms of their fluorescent properties and applications, but this compound’s unique conjugation with N-acetyl-L-cysteine sets it apart in terms of selectivity and functionality .
特性
分子式 |
C38H33N3O8S2 |
|---|---|
分子量 |
723.8 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-[1,3-dioxo-5-[4-(N-phenylanilino)phenyl]inden-2-ylidene]methyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C38H33N3O8S2/c1-22(42)39-31(36(46)47)20-50-38(51-21-32(37(48)49)40-23(2)43)33-34(44)29-18-15-25(19-30(29)35(33)45)24-13-16-28(17-14-24)41(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h3-19,31-32H,20-21H2,1-2H3,(H,39,42)(H,40,43)(H,46,47)(H,48,49)/t31-,32+ |
InChIキー |
BZUXGXSHFJKVJR-MEKGRNQZSA-N |
異性体SMILES |
CC(=O)N[C@H](CSC(=C1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)SC[C@@H](C(=O)O)NC(=O)C)C(=O)O |
正規SMILES |
CC(=O)NC(CSC(=C1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)SCC(C(=O)O)NC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)
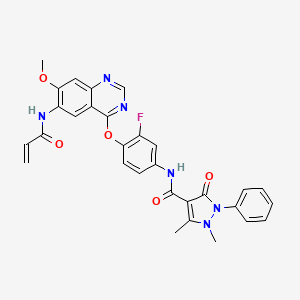
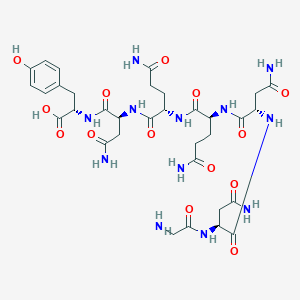
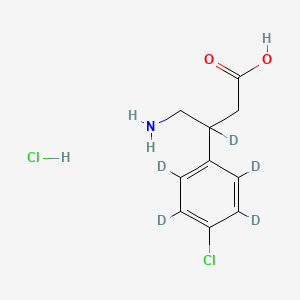

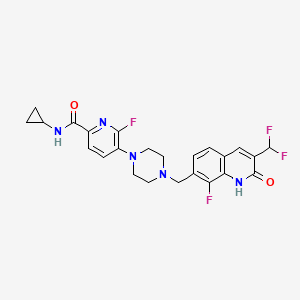
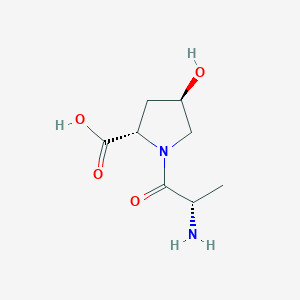

![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
